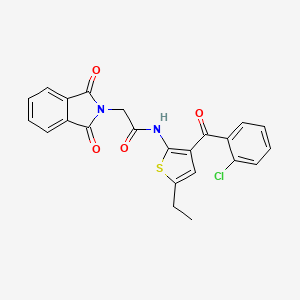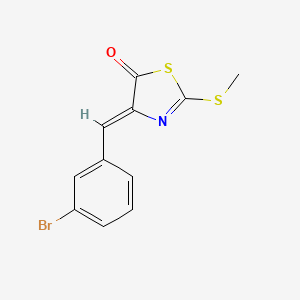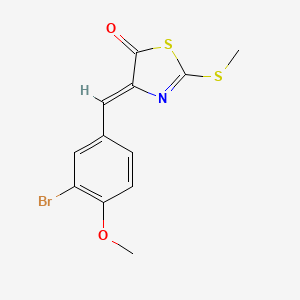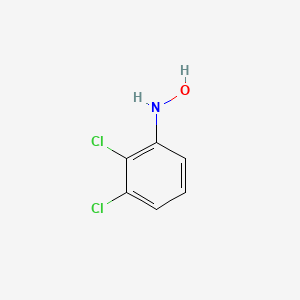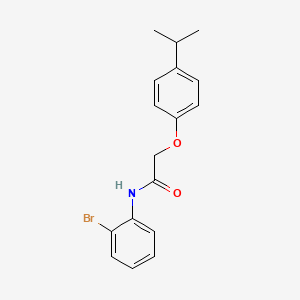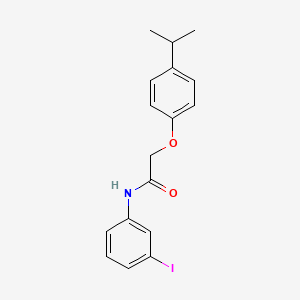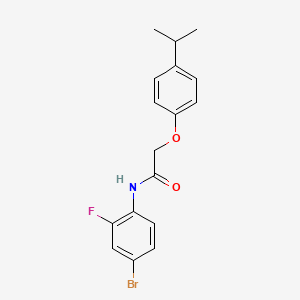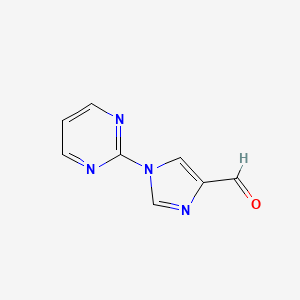
N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide
Vue d'ensemble
Description
N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide is a useful research compound. Its molecular formula is C16H15BrClNO2 and its molecular weight is 368.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research indicates that derivatives of 2-(substituted phenoxy)acetamide, with halogens on the aromatic ring, exhibit significant anticancer, anti-inflammatory, and analgesic activities. The Leuckart synthetic pathway has been utilized to develop these derivatives, which have shown promising results against various cancer cell lines and inflammation models. Among these, specific compounds have demonstrated potential for development into therapeutic agents due to their bioactivity profiles (Rani, Pal, Hegde, & Hashim, 2014).
Insecticidal Efficacy
A study focusing on the synthesis of novel phenoxyacetamide derivatives explored their insecticidal potential against the cotton leafworm, Spodoptera littoralis. This research concluded that certain compounds exhibited excellent insecticidal properties, highlighting the application of these derivatives in agricultural pest management (Rashid et al., 2021).
Molecular Conformations and Supramolecular Assembly
Studies on halogenated C,N-diarylacetamides, including derivatives similar to the compound , have provided insights into their molecular conformations and supramolecular assembly. These findings have implications for designing materials with specific structural and interaction characteristics, contributing to advancements in materials science (Nayak et al., 2014).
Antimicrobial Activities
Research on Schiff bases and Thiazolidinone derivatives of phenoxyacetamide compounds has demonstrated antimicrobial properties against a range of bacteria and fungi. These compounds were synthesized and evaluated, showing potential as new antimicrobial agents for medical and pharmaceutical applications (Fuloria, Fuloria, & Gupta, 2014).
Pesticide Development
Derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized for their potential as pesticides through X-ray powder diffraction. This research underscores the utility of these compounds in developing new, effective pesticides for agricultural use (Olszewska, Tarasiuk, & Pikus, 2009).
Propriétés
IUPAC Name |
N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-2-11-3-6-13(7-4-11)21-10-16(20)19-12-5-8-15(18)14(17)9-12/h3-9H,2,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFFSCHJSNMZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361747 | |
| Record name | N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
527746-29-8 | |
| Record name | N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


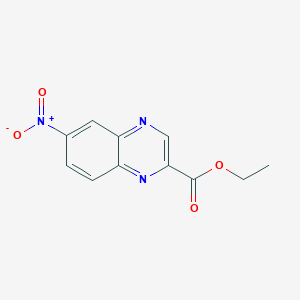
![4-Bromo-5-[(4-chlorophenyl)thio]-2-furaldehyde](/img/structure/B3060478.png)

